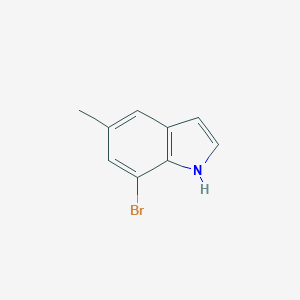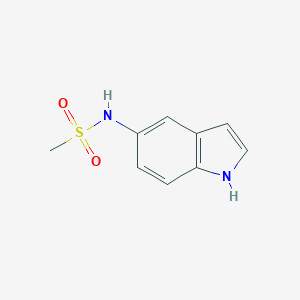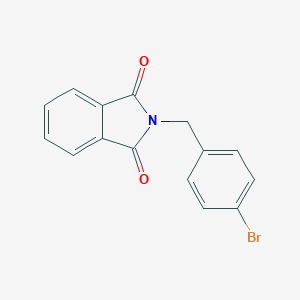
2-(4-Bromobenzyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(4-Bromobenzyl)isoindoline-1,3-dione” is a chemical compound that belongs to the isoindoline family. It has a molecular formula of C15H10BrNO2 .
Physical And Chemical Properties Analysis
“2-(4-Bromobenzyl)isoindoline-1,3-dione” is a solid at room temperature . It has a molecular weight of 316.15 . It has a high GI absorption and is BBB permeant . It’s moderately soluble with a solubility of 0.0144 mg/ml .Applications De Recherche Scientifique
Tyrosinase Inhibition : A study synthesized a series of phthalimide-1,2,3-trizole hybrids, including compounds structurally similar to 2-(4-Bromobenzyl)isoindoline-1,3-dione, and evaluated them for tyrosinase inhibitory activity. They found that some compounds exhibited significant inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders (Tehrani et al., 2019).
Antimicrobial Activity : Research on derivatives of isoindoline-1,3-dione showed antimicrobial properties. A particular study synthesized a compound related to 2-(4-Bromobenzyl)isoindoline-1,3-dione and tested it against various microbial strains, finding it effective against Staphylococcus aureus and Candida albicans (Ghabbour & Qabeel, 2016).
Green Chemistry in Synthesis : An innovative approach was explored for synthesizing isoindoline-1,3-dione derivatives using environmentally friendly methods. The study utilized water extract of onion peel ash as a catalyst, providing a greener and more sustainable method for producing these compounds (Journal et al., 2019).
DNA Binding and Oxidative Cleavage Activities : Various isoindoline-1,3-dione derivatives were studied for their DNA binding and oxidative cleavage activities. These studies are significant for understanding the interaction between these compounds and DNA, which could have implications in medicinal chemistry (Shivakumar & Revanasiddappa, 2011).
Herbicide Development : In the field of agriculture, certain phthalimide derivatives, structurally related to 2-(4-Bromobenzyl)isoindoline-1,3-dione, were identified as potent inhibitors of protoporphyrinogen oxidase, an important target for herbicide discovery. This highlights the potential of these compounds in developing new herbicides (Gao et al., 2019).
Antioxidant Activity : Isoindoline-1,3-dione derivatives have been evaluated for their antioxidant activities. One study found that certain derivatives displayed significant antioxidant activity, which could be relevant in the development of therapeutic agents (Kumar et al., 2019).
Safety And Hazards
“2-(4-Bromobenzyl)isoindoline-1,3-dione” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUKCOEPYIPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358408 | |
| Record name | 2-[(4-Bromophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzyl)isoindoline-1,3-dione | |
CAS RN |
153171-22-3 | |
| Record name | 2-[(4-Bromophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

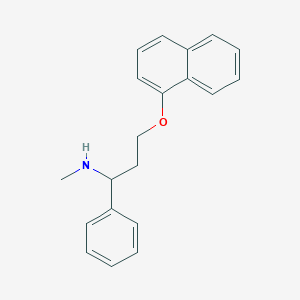
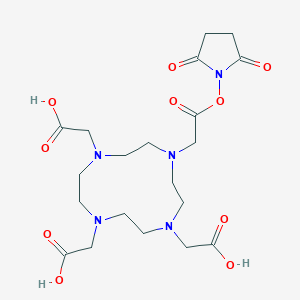
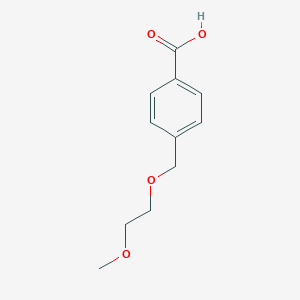
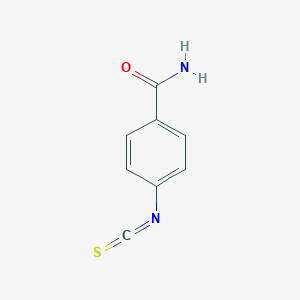
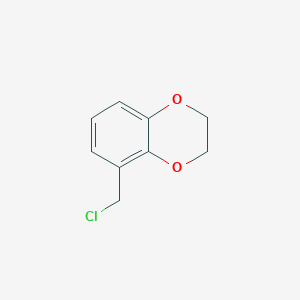
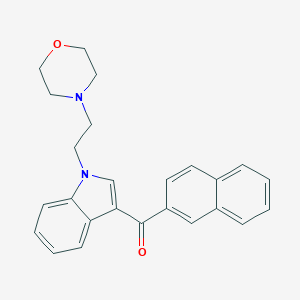
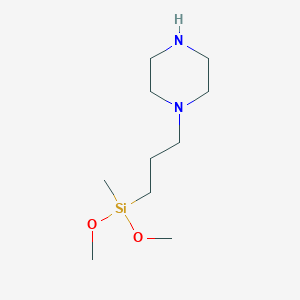
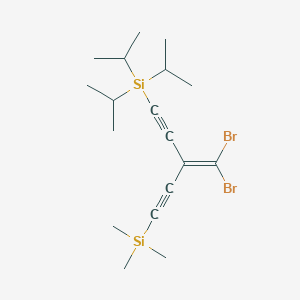
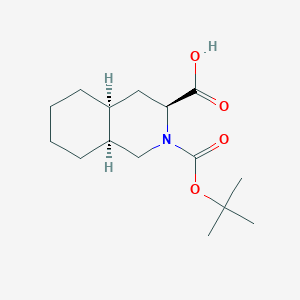
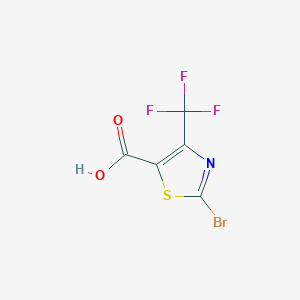
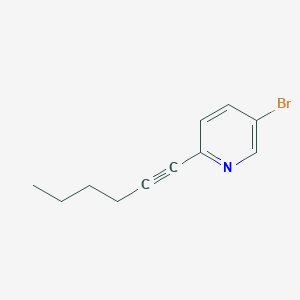
![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)
